molecular formula C3H9NO5 B14433631 2-Methoxyethanol;nitric acid CAS No. 80444-43-5

2-Methoxyethanol;nitric acid

Cat. No.: B14433631
CAS No.: 80444-43-5
M. Wt: 139.11 g/mol
InChI Key: SHLWGRUBKJBWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethanol, also known as methyl cellosolve, is an organic compound with the formula C₃H₈O₂. It is a clear, colorless liquid with an ether-like odor and is primarily used as a solvent. Nitric acid, with the formula HNO₃, is a highly corrosive and toxic strong acid. When combined, these compounds are used in various chemical processes, including the preparation of 2-methoxyalkanoic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethanol can be synthesized by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . The reaction is as follows:

C2H5O++CH3OHC3H8O2+H+C_2H_5O^+ + CH_3OH \rightarrow C_3H_8O_2 + H^+ C2​H5​O++CH3​OH→C3​H8​O2​+H+

Industrial Production Methods

The industrial production of 2-methoxyethanol involves the oxidation of 2-methoxyalkanols with nitric acid in the presence of vanadate ions as a catalyst. The reaction is carried out at temperatures below 90°C, and the 2-methoxyalkanoic acid is isolated by distillation .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation to methoxyacetic acid by nitric acid .

Common Reagents and Conditions

    Oxidation: Nitric acid in the presence of vanadate ions as a catalyst.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles can substitute the methoxy group under appropriate conditions.

Major Products

    Oxidation: Methoxyacetic acid.

    Reduction: Ethylene glycol monomethyl ether.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Properties

CAS No.

80444-43-5

Molecular Formula

C3H9NO5

Molecular Weight

139.11 g/mol

IUPAC Name

2-methoxyethanol;nitric acid

InChI

InChI=1S/C3H8O2.HNO3/c1-5-3-2-4;2-1(3)4/h4H,2-3H2,1H3;(H,2,3,4)

InChI Key

SHLWGRUBKJBWJK-UHFFFAOYSA-N

Canonical SMILES

COCCO.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.